molecular formula C8H9NO2 B8637563 methyl 2-hydroxybenzimidate CAS No. 26384-76-9

methyl 2-hydroxybenzimidate

Cat. No.: B8637563
CAS No.: 26384-76-9
M. Wt: 151.16 g/mol
InChI Key: KIJFLYTWJQUSAY-UHFFFAOYSA-N
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Description

methyl 2-hydroxybenzimidate is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxybenzimidate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexa-2,4-dien-1-one derivative with an amino(methoxy)methylidene reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxybenzimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce various alcohols or amines.

Scientific Research Applications

methyl 2-hydroxybenzimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-hydroxybenzimidate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
  • 6-[(Hydroxyamino)-phenyl-methylidene]-3-methoxy-cyclohexa-2,4-dien-1-one
  • 6-[(6-Aminopyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

methyl 2-hydroxybenzimidate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

26384-76-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 2-hydroxybenzenecarboximidate

InChI

InChI=1S/C8H9NO2/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3

InChI Key

KIJFLYTWJQUSAY-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1O

Origin of Product

United States

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